(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidone ring, and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrolidone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully or partially reduced compounds.
Scientific Research Applications
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
Benzylamine: Contains a benzyl group attached to an amine, differing significantly in structure and properties.
Uniqueness
The uniqueness of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of a furan ring, a pyrrolidone ring, and multiple aromatic substituents, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or benzylamine.
This detailed article provides a comprehensive overview of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H21Cl2NO2 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(2,5-dimethylphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C29H21Cl2NO2/c1-18-8-9-19(2)26(14-18)32-27(20-6-4-3-5-7-20)17-22(29(32)33)15-23-11-13-28(34-23)21-10-12-24(30)25(31)16-21/h3-17H,1-2H3/b22-15+ |
InChI Key |
LGPSRYGMHBKHRA-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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